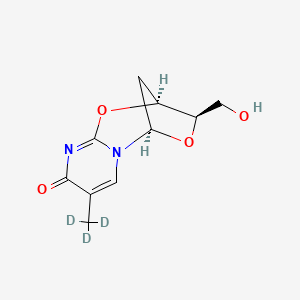
O-2,3'-Cyclothymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O-2,3’-Cyclothymidine-d3 involves several steps. One common method includes the alkylation of thymidine with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
O-2,3’-Cyclothymidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-2,3’-Cyclothymidine-d3 can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs of thymidine .
Applications De Recherche Scientifique
O-2,3’-Cyclothymidine-d3 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of labeled nucleotides for various biochemical assays.
Biology: It is used in studies involving DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral drugs and as a tracer in pharmacokinetic studies.
Industry: It is used in the production of labeled compounds for research and development purposes
Mécanisme D'action
The mechanism of action of O-2,3’-Cyclothymidine-d3 involves its incorporation into DNA during replication. The deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the incorporation and distribution of the labeled nucleotides. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
O-2,3’-Cyclothymidine-d3 is unique compared to other similar compounds due to its deuterium labeling. Similar compounds include:
Thymidine: The non-deuterated form of O-2,3’-Cyclothymidine-d3.
2,3’-Anhydrothymidine: The non-deuterated analog of O-2,3’-Cyclothymidine-d3.
Deuterated nucleotides: Other nucleotides labeled with deuterium for research purposes .
The uniqueness of O-2,3’-Cyclothymidine-d3 lies in its ability to provide insights into DNA replication and repair mechanisms through deuterium labeling, which is not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C₁₀H₉D₃N₂O₄ |
|---|---|
Poids moléculaire |
227.23 |
Synonymes |
(2R,3R,5R)-2,3-Dihydro-3-(hydroxymethyl)-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one-d3; _x000B_2,3’-Anhydro-1-(2’-deoxy-β-D-threo-pentofuranosyl)thymine-d3; 2,3’-O-Cyclothymidine-d3; NSC 144601-d3; O-2,3’-Cyclothymidine-d3_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



